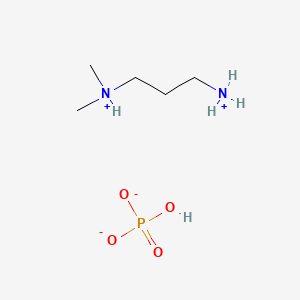
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is a chemical compound with the molecular formula C5H17N2O4P and a molecular weight of 200.17 g/mol. It is known for its unique structure, which includes both ammonium and phosphate groups, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate typically involves the reaction of 3-ammoniopropyl(dimethyl)amine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{3-Ammoniopropyl(dimethyl)amine} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The ammonium and phosphate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphates or amines, while substitution reactions can produce a variety of derivatives .
Aplicaciones Científicas De Investigación
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate involves its interaction with specific molecular targets and pathways. The ammonium and phosphate groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the behavior of the compound in different environments. These interactions can affect enzyme activity, cellular signaling pathways, and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropylphosphonic acid
- Dimethylammonium phosphate
- 3-Aminopropyl(dimethyl)amine
Uniqueness
3-Ammoniopropyl(dimethyl)ammonium hydrogen phosphate is unique due to its dual functional groups (ammonium and phosphate), which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers a distinct combination of properties that make it suitable for specific research and industrial uses.
Propiedades
Número CAS |
94135-62-3 |
|---|---|
Fórmula molecular |
C5H17N2O4P |
Peso molecular |
200.17 g/mol |
Nombre IUPAC |
3-azaniumylpropyl(dimethyl)azanium;hydrogen phosphate |
InChI |
InChI=1S/C5H14N2.H3O4P/c1-7(2)5-3-4-6;1-5(2,3)4/h3-6H2,1-2H3;(H3,1,2,3,4) |
Clave InChI |
JRULVRXGHVZGQG-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCC[NH3+].OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


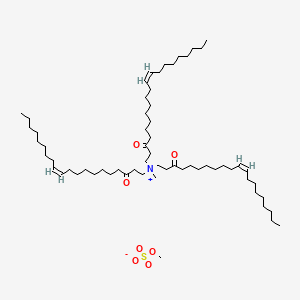

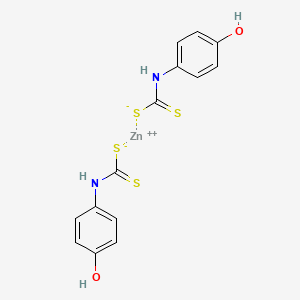
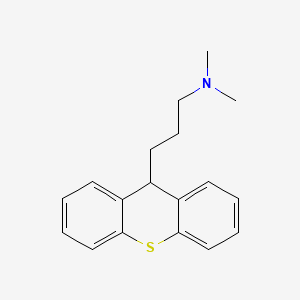
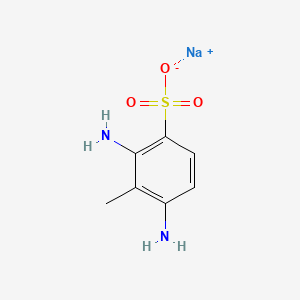
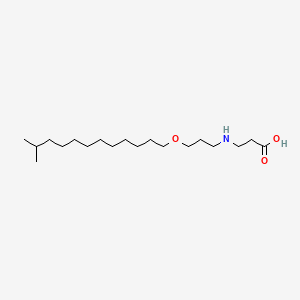


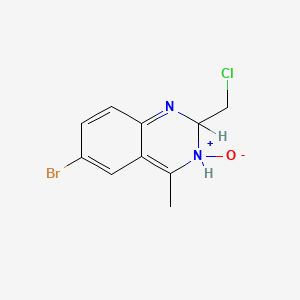
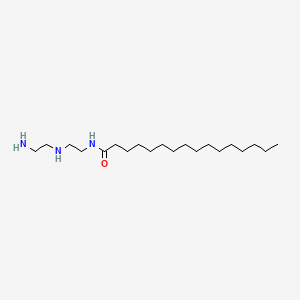
![1-[1-Methyl-2-(4-nonylphenoxy)ethoxy]propan-2-OL](/img/structure/B12666363.png)



